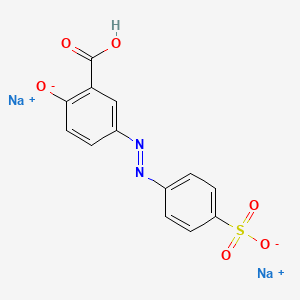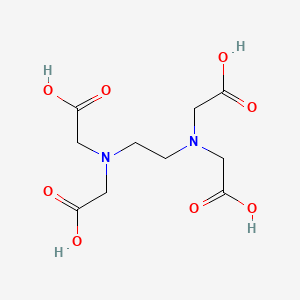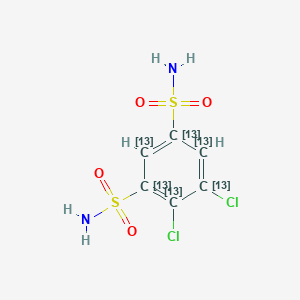
(E/Z)-Fluoxastrobin-d4(Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-Fluoxastrobin-d4(Mixture) is a deuterated form of fluoxastrobin, a strobilurin fungicide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The E/Z notation indicates that the compound exists as a mixture of geometric isomers, where the substituents around the double bond are arranged differently in space. This mixture is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Fluoxastrobin-d4(Mixture) involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a suitable catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (E/Z)-Fluoxastrobin-d4(Mixture) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-Fluoxastrobin-d4(Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce fluoxastrobin oxides.
Reduction: May yield reduced fluoxastrobin derivatives.
Substitution: May result in various substituted fluoxastrobin compounds.
Wissenschaftliche Forschungsanwendungen
(E/Z)-Fluoxastrobin-d4(Mixture) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In studies involving the metabolic pathways of strobilurin fungicides.
Medicine: For investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: In the development of new fungicides and agrochemicals with improved properties.
Wirkmechanismus
The mechanism of action of (E/Z)-Fluoxastrobin-d4(Mixture) involves the inhibition of mitochondrial respiration in fungi. This is achieved by binding to the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, thereby blocking electron transfer and disrupting energy production. The presence of deuterium atoms may influence the binding affinity and metabolic stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxastrobin: The non-deuterated form of the compound.
Other Strobilurins: Such as azoxystrobin, pyraclostrobin, and trifloxystrobin.
Uniqueness
(E/Z)-Fluoxastrobin-d4(Mixture) is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on the biological activity and metabolism of strobilurin fungicides.
Eigenschaften
CAS-Nummer |
1287192-28-2 |
|---|---|
Molekularformel |
C₂₁H₁₂D₄ClFN₄O₅ |
Molekulargewicht |
462.85 |
Synonyme |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)




![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
